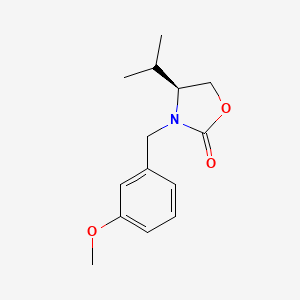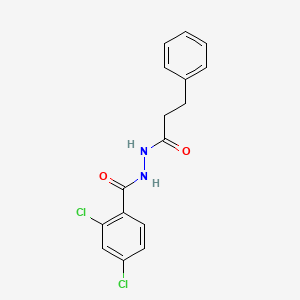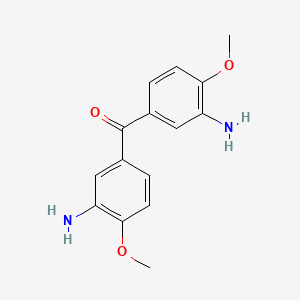
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one, also known as IMB-1, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
作用机制
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one exerts its therapeutic effects through various mechanisms of action. In cancer research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one inhibits the activity of enzymes involved in tumor growth and induces apoptosis in cancer cells. In Alzheimer's disease research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one inhibits the formation of beta-amyloid plaques by binding to beta-secretase enzymes. In neurological disorder research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one acts as a neuroprotective agent by inhibiting oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one has been shown to have various biochemical and physiological effects. In cancer research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one inhibits the activity of enzymes involved in tumor growth, such as matrix metalloproteinases and cyclooxygenase-2. In Alzheimer's disease research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one inhibits the formation of beta-amyloid plaques and reduces oxidative stress in the brain. In neurological disorder research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one has been shown to improve cognitive function and reduce inflammation in the brain.
实验室实验的优点和局限性
One advantage of using (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential therapeutic effects in living organisms.
未来方向
Future research on (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one should focus on its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and neurological disorders. In cancer research, future studies should investigate the efficacy of (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one in combination with other chemotherapy drugs. In Alzheimer's disease research, future studies should focus on the long-term effects of (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one on cognitive function and beta-amyloid plaque formation. In neurological disorder research, future studies should investigate the potential of (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one as a treatment for neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Additionally, future studies should investigate the safety and toxicity of (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one in living organisms to determine its potential as a therapeutic agent.
合成方法
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one is synthesized through a multi-step process involving the reaction of isobutyryl chloride with 3-methoxybenzylamine to form an intermediate, which is then reacted with ethyl chloroformate to produce the final product. The purity of (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one can be increased through recrystallization and chromatographic techniques.
科学研究应用
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and neurological disorders. In cancer research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In Alzheimer's disease research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In neurological disorder research, (4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one has been studied for its potential as a neuroprotective agent.
属性
IUPAC Name |
(4S)-3-[(3-methoxyphenyl)methyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)13-9-18-14(16)15(13)8-11-5-4-6-12(7-11)17-3/h4-7,10,13H,8-9H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPYVDPJDHYNMQ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=O)N1CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-isopropyl-3-(3-methoxybenzyl)-1,3-oxazolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3aR*,6aR*)-2-(cyclopropylcarbonyl)-5-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5681218.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methoxy-5-(1H-pyrazol-1-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5681223.png)
![7-isopropyl-5-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5681236.png)
![3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5681247.png)


![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5681264.png)

![rel-(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5681300.png)

![ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)